molecular formula C16H21NO4 B13356811 2-(tert-Butyl) 3-methyl (R)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate

2-(tert-Butyl) 3-methyl (R)-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate

Cat. No.: B13356811
M. Wt: 291.34 g/mol
InChI Key: QEZVIPRJZMORTI-CYBMUJFWSA-N
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Description

2-(tert-Butyl) 3-methyl ®-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl) 3-methyl ®-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the use of tert-butyl esters, which are introduced into the molecule through a series of reactions. The process often includes the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced technologies, such as continuous flow reactors, can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl) 3-methyl ®-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds.

Scientific Research Applications

2-(tert-Butyl) 3-methyl ®-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(tert-Butyl) 3-methyl ®-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butyl) 3-methylquinoline: A structurally related compound with similar chemical properties.

    3,4-Dihydroisoquinoline derivatives: Compounds with similar core structures but different substituents.

Uniqueness

2-(tert-Butyl) 3-methyl ®-3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is unique due to the presence of both tert-butyl and methyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

IUPAC Name

2-O-tert-butyl 3-O-methyl (3R)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate

InChI

InChI=1S/C16H21NO4/c1-16(2,3)21-15(19)17-10-12-8-6-5-7-11(12)9-13(17)14(18)20-4/h5-8,13H,9-10H2,1-4H3/t13-/m1/s1

InChI Key

QEZVIPRJZMORTI-CYBMUJFWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1C(=O)OC

Origin of Product

United States

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